

6-(Difluoromethyl)pyridin-3-amine: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(Difluoromethyl)pyridin-3-amine

Cat. No.: B1426108

[Get Quote](#)

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone for enhancing pharmacological profiles. The difluoromethyl group (-CHF₂) in particular, serves as a unique bioisostere for hydroxyl and thiol groups, offering modulated lipophilicity, metabolic stability, and hydrogen bonding capabilities. This guide provides a comprehensive technical overview of **6-(Difluoromethyl)pyridin-3-amine**, a valuable building block for the synthesis of novel therapeutic agents.

Chemical Identity and Properties

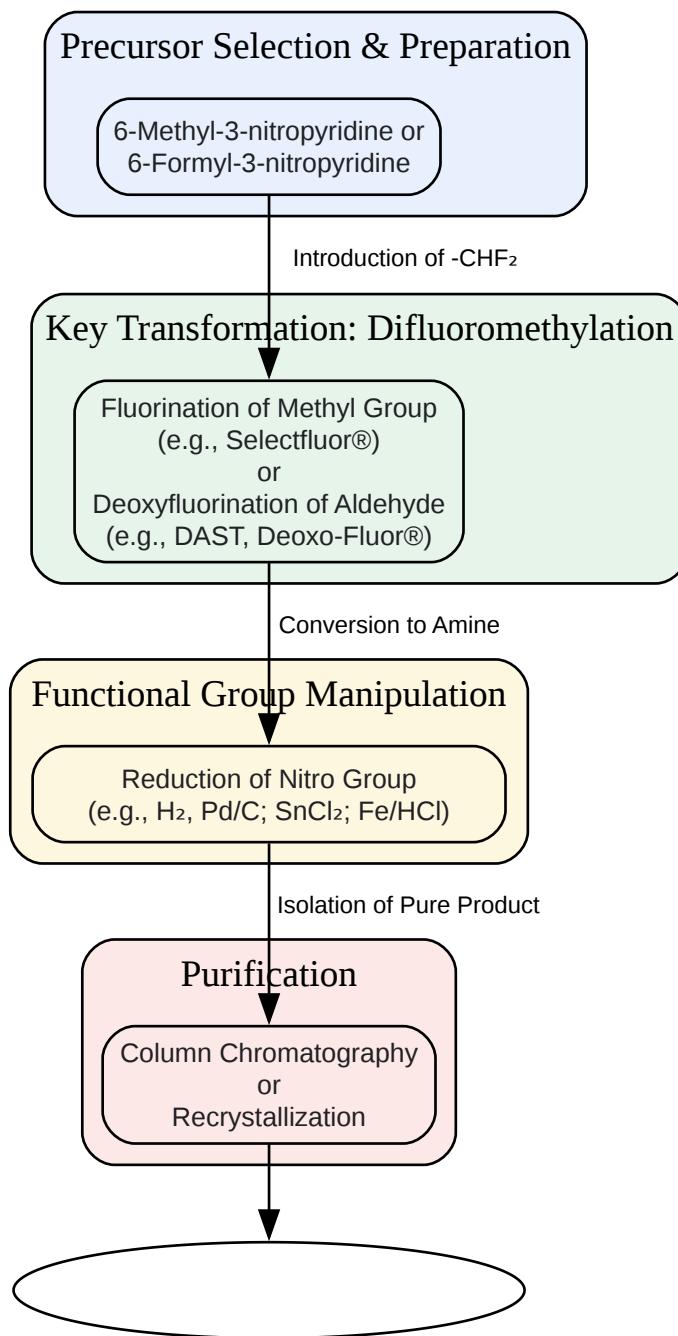
IUPAC Name: **6-(difluoromethyl)pyridin-3-amine**[\[1\]](#)

CAS Number: 913090-41-2[\[1\]](#)[\[2\]](#)

This compound is a substituted pyridine, a class of aromatic heterocyclic organic compounds, featuring a difluoromethyl group at the 6-position and an amine group at the 3-position. The presence of these functional groups makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical and Spectroscopic Data

Property	Value	Source
Molecular Formula	C ₆ H ₆ F ₂ N ₂	[1] [2]
Molecular Weight	144.12 g/mol	[1] [2]
Physical Form	Solid or liquid	[1]
Storage Conditions	-20°C, under inert atmosphere, protected from light	[1]
¹ H NMR	Predicted shifts: Aromatic protons (~6.8-8.2 ppm), amine protons (broad singlet), CHF ₂ proton (triplet, ~6.5-7.0 ppm, J ≈ 50-60 Hz). Experimental data not publicly available.	N/A
¹³ C NMR	Predicted shifts: Aromatic carbons (~110-160 ppm), CHF ₂ carbon (triplet, ~110-120 ppm, J ≈ 230-240 Hz). Experimental data not publicly available.	N/A
Mass Spectrometry	Expected [M+H] ⁺ : 145.0575. Experimental data not publicly available.	N/A
Infrared (IR)	Expected characteristic peaks: N-H stretching (~3300-3500 cm ⁻¹), C-F stretching (~1000-1100 cm ⁻¹), aromatic C-H and C=C stretching. Experimental data not publicly available.	N/A


Synthesis Strategies

The synthesis of difluoromethylated pyridines can be approached through various modern organic chemistry techniques. While a specific, detailed protocol for **6**-

(difluoromethyl)pyridin-3-amine is not widely published, a representative synthesis can be conceptualized based on established methodologies for the difluoromethylation of pyridine rings. A plausible approach involves the late-stage functionalization of a suitable pyridine precursor.

General Synthesis Workflow

The diagram below illustrates a generalized workflow for the synthesis of **6-(difluoromethyl)pyridin-3-amine**, highlighting key stages from precursor selection to final product isolation.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **6-(difluoromethyl)pyridin-3-amine**.

Representative Synthesis Protocol: Deoxyfluorination Route

This protocol is a representative example based on the deoxyfluorination of an aldehyde precursor. Note: This procedure should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 6-Formyl-3-nitropyridine (Precursor)

- This precursor can be synthesized from commercially available 2-chloro-5-nitropyridine through a series of standard organic transformations, such as a Sonogashira coupling followed by oxidative cleavage of the alkyne, or through directed ortho-metallation strategies.

Step 2: Deoxyfluorination to form 6-(Difluoromethyl)-3-nitropyridine

- To a stirred solution of 6-formyl-3-nitropyridine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under an inert atmosphere (N₂ or Ar), cool the reaction mixture to 0 °C.
- Slowly add diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent (e.g., Deoxo-Fluor®) (1.5-2.0 eq) dropwise via syringe.
- Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
- Upon completion, cautiously quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
- Separate the organic layer, and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 6-(difluoromethyl)-3-nitropyridine.

Step 3: Reduction of the Nitro Group to form **6-(Difluoromethyl)pyridin-3-amine**

- Dissolve 6-(difluoromethyl)-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or methanol.
- Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

- Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
- Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
- Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
- Concentrate the filtrate under reduced pressure to yield the crude **6-(difluoromethyl)pyridin-3-amine**, which can be further purified by column chromatography or recrystallization if necessary.

Applications and Biological Significance

The incorporation of a difluoromethyl group into a pyridine scaffold is a strategic move in drug design. The $-\text{CHF}_2$ group is a lipophilic hydrogen bond donor, a property not shared by the more common $-\text{CF}_3$ group, which can lead to unique and favorable interactions with biological targets.

Key advantages of the difluoromethyl group in medicinal chemistry include:

- Bioisosterism: The $-\text{CHF}_2$ group can act as a bioisostere of hydroxyl ($-\text{OH}$), thiol ($-\text{SH}$), and amine ($-\text{NH}_2$) functionalities, potentially improving metabolic stability and cell permeability while maintaining or enhancing biological activity.^[3]
- Metabolic Stability: The C-F bond is exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism, which can increase the half-life of a drug candidate.^[3]
- Modulation of Physicochemical Properties: The introduction of the $-\text{CHF}_2$ group increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.^[3]
- Enhanced Binding Affinity: The acidic proton of the $-\text{CHF}_2$ group can participate in weak hydrogen bonding, which can contribute to a stronger and more specific binding to target proteins.^[3]

Fluorinated pyridines are prevalent in a wide range of FDA-approved drugs for various therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.^[4] **6-(Difluoromethyl)pyridin-3-amine** is therefore a highly valuable building block for the synthesis of novel compounds in these and other therapeutic areas. Research on related trifluoromethyl-substituted pyrazolopyridines has shown potential anticancer activity.^[3] ^[5]

Safety and Handling

6-(Difluoromethyl)pyridin-3-amine is classified as a hazardous substance and must be handled with extreme care.

GHS Hazard Statements:^[1]

- H302: Harmful if swallowed.
- H314: Causes severe skin burns and eye damage.
- H317: May cause an allergic skin reaction.
- H330: Fatal if inhaled.
- H341: Suspected of causing genetic defects.
- H360: May damage fertility or the unborn child.
- H372: Causes damage to organs through prolonged or repeated exposure.
- H411: Toxic to aquatic life with long lasting effects.

Precautionary Measures:

- Handle only in a well-ventilated chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.
- Avoid inhalation of dust, fumes, or vapors.

- Avoid contact with skin and eyes.
- Keep away from incompatible materials. Store in a cool, dry, and dark place under an inert atmosphere.

Conclusion

6-(Difluoromethyl)pyridin-3-amine is a key chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a difluoromethyl group and a reactive amine on a pyridine core allows for the synthesis of a diverse range of complex molecules with potentially enhanced pharmacological properties. While its synthesis and handling require specialized knowledge and equipment due to its hazardous nature, its value as a building block for next-generation therapeutics is clear. Further research into the applications of this compound is likely to yield novel and effective drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-(Difluoromethyl)pyridin-3-amine: A Technical Guide for Chemical Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1426108#6-difluoromethyl-pyridin-3-amine-iupac-name-and-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com